N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-15(17)13-21-19(22)14-6-9-20-18(12-14)25-16-7-10-24-11-8-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGSXOCIISDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the reaction of 2-methoxybenzylamine with 2-chloropyridine-4-carboxylic acid under basic conditions to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog 1: 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
Key Structural Differences :
- Core Structure : The NBOMe series (e.g., 25I-NBOMe) contains a 2,5-dimethoxyphenethylamine backbone with halogen substitutions (I, Br, Cl), whereas the target compound replaces the phenethylamine with a pyridine-carboxamide scaffold.
- Functional Groups : The NBOMe compounds feature an ethanamine linker, while the target compound uses a carboxamide group.
- Substituents : The oxan-4-yloxy group in the target compound contrasts with the halogenated phenyl groups in NBOMe derivatives.
Pharmacological Implications :
- The NBOMe series acts as potent 5-HT2A receptor agonists, associated with hallucinogenic and toxic effects .
Table 1: Structural and Functional Comparison with NBOMe Series
| Feature | Target Compound | 25I-NBOMe |
|---|---|---|
| Core Structure | Pyridine-carboxamide | Phenethylamine |
| Key Substituents | Oxan-4-yloxy, 2-methoxyphenyl | 4-Iodo-2,5-dimethoxyphenyl |
| Functional Group | Carboxamide | Ethanamine |
| Receptor Target | Not explicitly reported | 5-HT2A agonist |
| Toxicity Profile | Unknown | High (seizures, fatalities) |
Structural Analog 2: NB480 (N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide)
Key Structural Differences :
- Core Heterocycle : NB480 incorporates a pyrrolo[2,3-c]pyridine fused ring system, while the target compound uses a simpler pyridine ring.
- Substituents: NB480 includes a 2-aminophenylcarbamoyl group, contrasting with the oxan-4-yloxy and 2-methoxyphenylmethyl groups in the target compound.
Pharmacological Implications :
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | NB480 |
|---|---|---|
| Aqueous Solubility | Likely higher (oxan-4-yloxy) | Moderate (aromatic groups) |
| Metabolic Stability | Potentially improved | Subject to CYP450 oxidation |
| Selectivity | Uncharacterized | BET/HDAC dual inhibition |
Structural Analog 3: N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Key Structural Differences :
- Heterocyclic Additions : The analog contains an oxazolo[5,4-b]pyridine core, whereas the target compound lacks fused rings.
- Substituents : The furyl and 4-fluoro-2-methylphenyl groups differ from the oxan-4-yloxy and 2-methoxyphenylmethyl groups.
Pharmacological Implications :
Structural Analog 4: BMS-777607 (Met Kinase Inhibitor)
Key Structural Differences :
- Core Structure : BMS-777607 uses a dihydropyridine-carboxamide scaffold, while the target compound employs a pyridine-carboxamide.
- Substituents : BMS-777607 includes fluorophenyl and ethoxy groups, contrasting with the oxan-4-yloxy group.
Pharmacological Implications :
- BMS-777607’s ethoxy group improves solubility and selectivity for Met kinase . The oxan-4-yloxy group in the target compound may similarly enhance pharmacokinetics but target different enzymes.
Table 3: Therapeutic Potential Comparison
| Compound | Target Enzyme/Receptor | Clinical Stage |
|---|---|---|
| Target Compound | Not reported | Preclinical (assumed) |
| BMS-777607 | Met kinase | Phase I trials |
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent findings from various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, which consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure includes a pyridine ring substituted with a methoxyphenyl group and an oxan-4-yloxy moiety, contributing to its unique chemical behavior.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It acts as a modulator of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. In experiments conducted on HEK293 cells, the compound exhibited significant inhibition of NF-κB activation with an IC50 value of 1.64 μM, indicating its potency as an anti-inflammatory agent without cytotoxic effects at concentrations up to 100 μM .
2. Antitumor Properties
The compound has shown promise in anticancer research. In vitro assays demonstrated that it inhibits proliferation in various cancer cell lines, including HeLa and A549 cells. The observed IC50 values were 226 μg/mL for HeLa and 242.52 μg/mL for A549, suggesting moderate antiproliferative activity . These findings warrant further investigation into its mechanisms of action against tumor growth.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against several pathogenic microorganisms. For instance, it displayed antibacterial activity against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL respectively . This suggests potential applications in treating bacterial infections.
The biological activities of this compound can be attributed to its ability to interact with specific cellular pathways:
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammation .
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to decreased proliferation rates. The exact pathways involved are still under investigation but are believed to involve apoptosis induction mechanisms.
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy, oxane, carboxamide) and verify regiochemistry .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm) and ether (C-O, ~1100 cm) groups .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the pyridine-oxane scaffold .
How should researchers design experiments to evaluate its biological activity against enzyme targets?
Advanced Research Question
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to kinases or G protein-coupled receptors .
- Enzyme Inhibition : Dose-response curves (IC) with purified enzymes (e.g., proteases) under physiologically relevant pH and temperature .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity .
What strategies resolve contradictions in reported biological activity data for structural analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, oxane → tetrahydrofuran) to identify critical pharmacophores .
- Orthogonal Assays : Validate activity across multiple platforms (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts .
- Reproduibility Checks : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
What computational approaches predict the compound’s mechanism of action and target interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets or allosteric sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of interactions .
- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric parameters (logP) with activity data to guide analog design .
How can researchers determine optimal storage conditions to maintain compound stability?
Basic Research Question
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while TGA monitors moisture sensitivity .
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and RT with desiccants; monitor degradation via HPLC every 3 months .
What methods improve solubility for in vivo pharmacokinetic studies?
Advanced Research Question
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to increase ionization in physiological buffers .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
How to assess acute toxicity using in vitro models during preclinical development?
Advanced Research Question
- Hepatocyte Viability : Primary human hepatocytes treated with 10–100 µM compound; measure ATP levels and LDH leakage .
- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .
- Exotherm Management : Use jacketed reactors and controlled addition of reagents to mitigate heat generation .
- Cost Optimization : Substitute expensive catalysts (e.g., PdCl) with cheaper alternatives (e.g., CuI) where feasible .
How do stereochemical variations impact biological activity?
Advanced Research Question
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate enantiomers .
- Enantiomer-Specific Assays : Test separated enantiomers in target assays; a 10-fold difference in IC may indicate stereospecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
